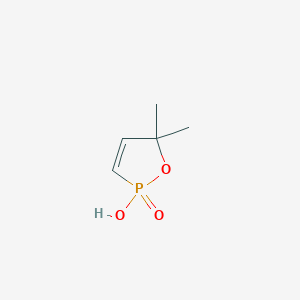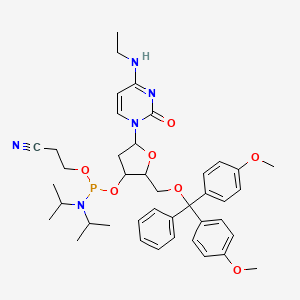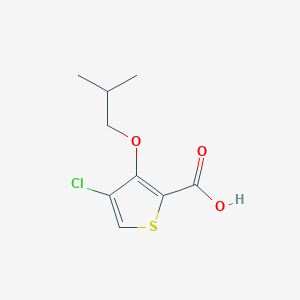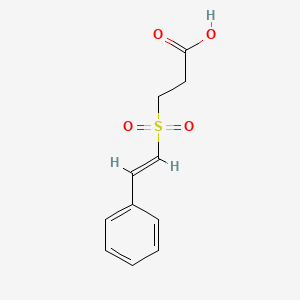
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide is a heterocyclic compound that contains both oxygen and phosphorus atoms within its ring structure. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique combination of oxygen and phosphorus in the ring structure imparts distinctive chemical properties to this compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide can be achieved through several methods. One common approach involves the reaction of diacetone alcohol with alkyldichlorophosphines, which yields 3-chloro-1,2-oxaphospholane-2-oxide. This intermediate undergoes isomerization followed by dehydrochlorination to form the desired 1,2-oxaphosphole derivative . Another method involves the electrophilic addition to 1,2-alkadiene- and alkatrienephosphonate derivatives, which is a straightforward and efficient synthetic strategy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of synthetic route depends on factors such as yield, cost, and availability of starting materials. The reaction conditions are optimized to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, bromine, benzenesulfenyl, and benzeneselenenyl chlorides . The reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and the use of solvents such as dichloromethane or toluene.
Major Products
The major products formed from these reactions include various substituted oxaphosphole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its therapeutic potential in various medical applications.
Wirkmechanismus
The mechanism of action of 1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit hydrolytic enzymes by binding to their active sites, thereby preventing substrate hydrolysis . Additionally, its anticancer effects are attributed to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Oxaphosphole: A simpler analog without the hydroxy and dimethyl substituents.
2,5-Dihydro-1,2-oxaphosphole-2-oxide: A closely related compound with similar structural features.
Phosphorylated Allenes: Precursors used in the synthesis of various oxaphosphole derivatives.
Uniqueness
1,2-Oxaphosphole, 2,5-dihydro-2-hydroxy-5,5-dimethyl-, 2-oxide is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the hydroxy and dimethyl groups enhances its reactivity and potential for functionalization, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
59474-16-7 |
|---|---|
Molekularformel |
C5H9O3P |
Molekulargewicht |
148.10 g/mol |
IUPAC-Name |
2-hydroxy-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C5H9O3P/c1-5(2)3-4-9(6,7)8-5/h3-4H,1-2H3,(H,6,7) |
InChI-Schlüssel |
BPJODSLPXVSHQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CP(=O)(O1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)




![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)



![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)



